molecular formula C18H17ClFN5O3 B14042694 5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine

5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine

Cat. No.: B14042694
M. Wt: 405.8 g/mol
InChI Key: WDRAUBZRQVODJG-UHFFFAOYSA-N
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Description

5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine is a complex organic compound with a molecular formula of C19H19ClFN5O3 This compound is notable for its unique structure, which includes a combination of azetidine, triazole, and pyridine rings, along with chloro and fluoro substituents

Preparation Methods

The synthesis of 5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the triazole and pyridine rings. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings.

Scientific Research Applications

5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

When compared to similar compounds, 5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine stands out due to its unique combination of structural features and substituents. Similar compounds include other azetidine, triazole, and pyridine derivatives, but the presence of both chloro and fluoro substituents in this compound provides it with distinct chemical and biological properties .

Properties

Molecular Formula

C18H17ClFN5O3

Molecular Weight

405.8 g/mol

IUPAC Name

5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine

InChI

InChI=1S/C18H17ClFN5O3/c1-26-16-6-4-12(8-21-16)25-17(22-23-18(25)27-2)24-9-13(10-24)28-15-5-3-11(20)7-14(15)19/h3-8,13H,9-10H2,1-2H3

InChI Key

WDRAUBZRQVODJG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)N2C(=NN=C2OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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